

Introduction: The Chemical Versatility of 3'-Methylpropiophenone

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Compound of Interest

Compound Name: 3'-Methylpropiophenone

Cat. No.: B1582660

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3'-Methylpropiophenone (CAS No. 51772-30-6) is an aromatic ketone that serves as a valuable building block in organic synthesis.^{[1][2][3]} Its structure, featuring a propiophenone core with a methyl group at the meta position of the benzene ring, provides multiple reactive sites. This allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals.^{[1][4]}

This guide provides an in-depth analysis of the principal reaction mechanisms and kinetics associated with **3'-Methylpropiophenone**. We will explore reactions at the α -carbon, transformations of the carbonyl group, and modifications of the alkyl side chain. The discussion is coupled with detailed, field-proven protocols to empower researchers in their synthetic endeavors.

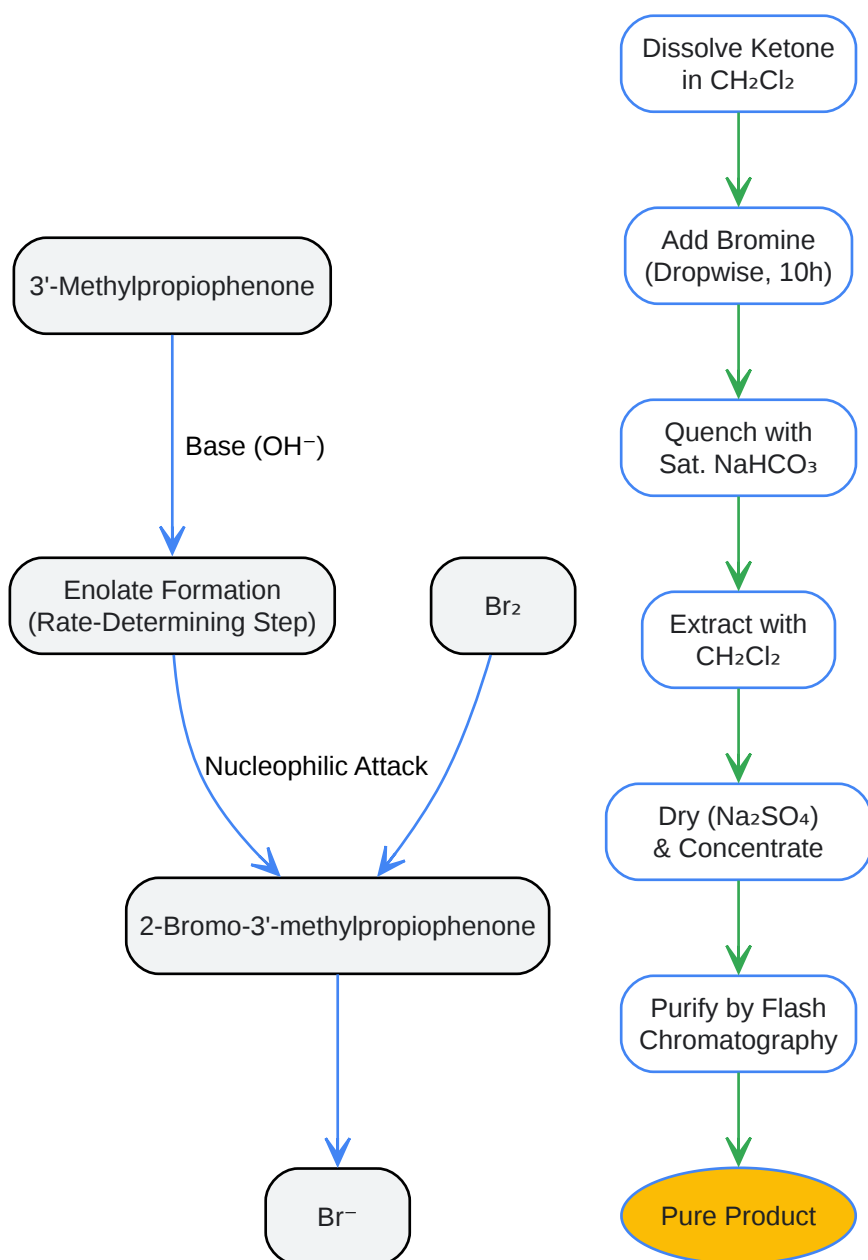
Table 1: Physicochemical Properties of **3'-Methylpropiophenone**

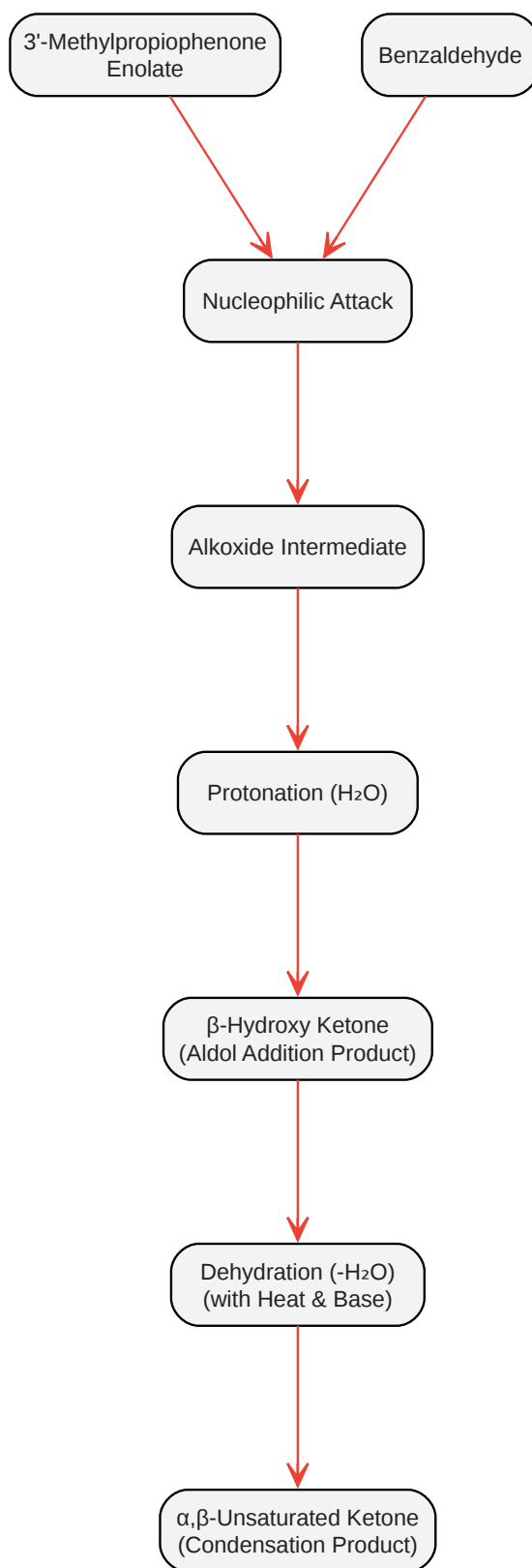
Property	Value	Source
CAS Number	51772-30-6	[2]
Molecular Formula	C ₁₀ H ₁₂ O	[2][5]
Molecular Weight	148.20 g/mol	[2][5]
Appearance	Pale yellow oily matter	[6]
Boiling Point	~235°C (estimated)	[5]
Density	~1.006 g/cm ³	[5]

Part 1: Chemistry at the α -Carbon: The Power of the Enolate

The protons on the carbon adjacent to the carbonyl group (the α -carbon) of **3'-Methylpropiophenone** are acidic. Their removal by a base generates a resonance-stabilized nucleophile known as an enolate.[7][8] This enolate intermediate is central to many crucial carbon-carbon and carbon-heteroatom bond-forming reactions.[9]

The formation of the enolate is a reversible equilibrium. The position of this equilibrium and the structure of the enolate can be controlled by the choice of base, solvent, and temperature.[10] For instance, a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures will rapidly and irreversibly form the less substituted (kinetic) enolate, whereas a weaker base like sodium ethoxide at higher temperatures allows for equilibration to the more stable, substituted (thermodynamic) enolate.[9][10][11]





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